tert-Butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate
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Overview
Description
tert-Butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is an organic compound that features a tert-butyl ester group attached to a cyclopropane ring with a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl esters, including tert-butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate, can be achieved through various methods. One efficient method involves the use of tert-butyl hydroperoxide in the presence of benzyl cyanides. This reaction proceeds smoothly under metal-free conditions, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot . Another method utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This process is more efficient, versatile, and sustainable compared to traditional batch methods .
Industrial Production Methods
Industrial production of tert-butyl esters often employs continuous flow processes due to their efficiency and scalability. Flow microreactor systems are particularly advantageous for industrial applications as they offer better control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized esters, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, affecting its interactions with enzymes and receptors . The cyano group can participate in nucleophilic and electrophilic reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1R,2R)-2-hydroxycyclohexylcarbamate: This compound is used in similar applications, including organic synthesis and pharmaceutical research.
tert-Butyl (1R,2R)-2-aminocyclohexylcarbamate: Another related compound with applications in the synthesis of biologically active molecules.
Uniqueness
tert-Butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring, a cyano group, and a tert-butyl ester group. This unique structure imparts distinct reactivity and stability, making it valuable for specific applications in research and industry .
Biological Activity
tert-Butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and patents.
- Chemical Formula : C₇H₉NO₂
- Molecular Weight : 139.15 g/mol
- CAS Number : 3999-56-2
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme (TACE). These enzymes play critical roles in inflammatory processes and cancer progression, making the compound a candidate for anti-inflammatory and anticancer therapies .
- Cytotoxic Effects : Studies have shown that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential use as a chemotherapeutic agent. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
- Modulation of Signaling Pathways : The compound has been reported to affect various signaling pathways, including those involved in immune responses and cell proliferation. This modulation can enhance therapeutic effects in diseases characterized by dysregulated signaling .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in a murine model of arthritis. This reduction correlated with decreased joint swelling and pain behavior in treated animals .
- Anticancer Activity : In vitro studies on various cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. Notably, it was more effective against breast and colon cancer cells compared to normal fibroblasts .
- Neuroprotection : Research involving neuroblastoma cells indicated that this compound could protect against oxidative stress-induced cell death, suggesting its potential utility in treating neurodegenerative diseases like Alzheimer's .
Properties
CAS No. |
61494-05-1 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
tert-butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)12-8(11)7-4-6(7)5-10/h6-7H,4H2,1-3H3/t6-,7+/m0/s1 |
InChI Key |
CYKHHKBPJWEYHM-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H]1C#N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1C#N |
Origin of Product |
United States |
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